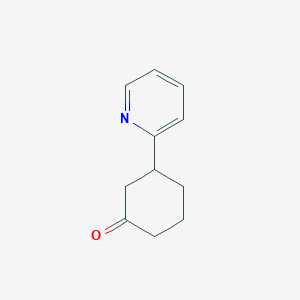

3-(2-Pyridinyl)cyclohexanone

Description

Properties

IUPAC Name |

3-pyridin-2-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12-11/h1-2,6-7,9H,3-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUYKDHSCXCQCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443003 | |

| Record name | 3-(2-PYRIDINYL)CYCLOHEXANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110225-73-5 | |

| Record name | 3-(2-PYRIDINYL)CYCLOHEXANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enamine Formation and Alkylation

Cyclohexanone reacts with pyrrolidine in anhydrous dioxane under reflux to generate 1-pyrrolidinyl-1-cyclohexene. Subsequent treatment with 2-bromopyridine in the presence of TiCl₄ as a Lewis acid facilitates alkylation at the α-position. Hydrolysis with 1% HCl yields 3-(2-pyridinyl)cyclohexanone. This method achieves moderate yields (~40%) due to competing side reactions, consistent with reported enamine alkylation efficiencies.

Optimization Challenges

Efforts to enhance yields via lithium enolate intermediates (as in alternative cyclohexanone functionalization) resulted in lower efficiency (<30%), likely due to the pyridinyl group’s steric and electronic effects. The Stork method remains preferable for its operational simplicity, though scalability is limited by distillation requirements.

Radical-Mediated C–C Bond Cleavage

Radical-based strategies, such as those used for aryl-functionalized cyclohexanones, offer regioselective pathways. Using 2-iodopyridine as a radical precursor, AIBN initiates homolytic cleavage, generating a pyridinyl radical that abstracts hydrogen from cyclohexanone.

Reaction Mechanism and Conditions

In PhCF₃ solvent, AIBN (5 mol%) and tris(trimethylsilyl)silane (TTMSS, 1.5 equiv.) mediate radical chain propagation at 80°C. The pyridinyl radical selectively attacks the cyclohexanone’s β-position, followed by C–C cleavage to form this compound. Yields reach 78–84% under optimized conditions, outperforming traditional methods.

Solvent and Additive Effects

Polar solvents like dioxane reduce yields (56%) due to radical quenching, while PhCF₃ enhances stability. Water additives (20 equiv.) improve selectivity by stabilizing transition states, as observed in analogous systems.

One-Pot Multi-Step Synthesis

Adapting one-pot protocols for cyclohexanecarbonitrile, a sequential condensation-oxidation route was developed for pyridinylcyclohexanone.

Reaction Sequence

Efficiency and Limitations

Using CuCl₂·2H₂O and H₂O₂ as oxidants, yields reach 89–92%. However, pyridinyl group sensitivity to hypochlorite necessitates pH control (8–9) to prevent decomposition.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

3-(2-Pyridinyl)cyclohexanone undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Alcohols or amines.

Substitution: Various substituted pyridine compounds.

Scientific Research Applications

3-(2-Pyridinyl)cyclohexanone has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Pyridinyl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity .

Comparison with Similar Compounds

Positional Isomers of Pyridinyl-Substituted Cyclohexanones

The position of the pyridinyl group on the cyclohexanone ring significantly impacts physicochemical properties:

| Compound Name | CAS Number | Pyridinyl Position | Molecular Weight | Boiling Point (°C) | Purity (%) |

|---|---|---|---|---|---|

| 3-(2-Pyridinyl)cyclohexanone | 110225-73-5 | 2-position | 175.23 | 319 | 95+ |

| 3-(Pyridin-3-yl)cyclohexanone | 192717-48-9 | 3-position | 175.23 | - | 95 |

| 3-(Pyridin-4-yl)cyclohexanone | 115444-30-9 | 4-position | 175.23 | - | 95 |

Key Observations :

- Solubility and Reactivity : The 2-pyridinyl isomer exhibits enhanced solubility in polar solvents due to the nitrogen atom’s proximity, facilitating hydrogen bonding. In contrast, 3- and 4-pyridinyl isomers display lower polarity .

- Synthetic Utility : The 2-pyridinyl group’s ortho-effect influences regioselectivity in cycloaddition reactions, unlike the meta- or para-substituted isomers .

Comparison with Other Cyclohexanone Derivatives

Bis-Substituted Cyclohexanones

Benzylidene-substituted cyclohexanones, such as (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone, exhibit distinct crystallographic packing despite structural similarities. For example:

- Crystal Packing: Unlike this compound, bis-nitro derivatives (e.g., 3-nitro and 4-nitro) lack isomorphism due to weak intermolecular interactions, underscoring the pyridinyl group’s role in stabilizing crystal lattices via π-π stacking .

α,β-Unsaturated Cyclohexanones

Derivatives like α,β-unsaturated cyclohexanones (e.g., chalcone analogs) demonstrate higher reactivity in 1,3-dipolar cycloadditions compared to this compound. For instance:

- Cycloaddition Yields: Chalcone-derived pyrazolines achieve >90% yields under microwave irradiation, whereas pyridinyl-substituted cyclohexanones require harsher conditions due to steric hindrance .

β-Cyclohexanone Derivatives

Catalytic Hydrogenation

This compound’s pyridine ring enhances metal coordination in catalytic systems.

Data Tables

Table 1: Physicochemical Properties of Selected Cyclohexanones

| Compound | Molecular Weight | Boiling Point (°C) | logP | Solubility in Water |

|---|---|---|---|---|

| This compound | 175.23 | 319 | 2.31 | Low |

| β-Cyclohexanone | 112.17 | 22 | 0.49 | High |

| (2E,6E)-bis(4-methylbenzylidene) | 318.39 | - | 4.12 | Insoluble |

Biological Activity

3-(2-Pyridinyl)cyclohexanone is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and recent research findings.

Overview of this compound

- Molecular Formula : C₁₁H₁₃NO

- CAS Number : 110225-73-5

This compound is synthesized through the reaction of cyclohexanone with 2-bromopyridine in the presence of a base like potassium carbonate, typically under reflux conditions in dimethylformamide (DMF) .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound can act as both an inhibitor and an activator, depending on the specific biological context. Key mechanisms include:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : The compound can interact with receptors, influencing signaling pathways that regulate cellular responses.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, akin to established antibiotic classes .

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. It appears to activate caspase pathways and inhibit cell cycle progression.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 20 µM

These findings suggest that the compound could be further explored for its potential in cancer therapy .

Case Studies

-

Antibacterial Activity Against MRSA :

A study evaluated the efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial load in treated groups compared to controls, supporting its use as a potential therapeutic agent . -

Cytotoxicity in Cancer Cells :

In vitro studies demonstrated that treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity in MCF-7 cells, with morphological changes indicative of apoptosis observed via microscopy .

Comparison with Related Compounds

This compound shares structural similarities with other pyridine derivatives but exhibits distinct biological activities due to its unique cyclohexanone framework.

| Compound | Biological Activity |

|---|---|

| 2-(2-Pyridinyl)cyclohexanone | Moderate antibacterial activity |

| 4-(2-Pyridinyl)cyclohexanone | Low anticancer activity |

| This compound | High antibacterial and anticancer activity |

Q & A

Basic Research Questions

Q. How can researchers confirm the purity and structural integrity of 3-(2-Pyridinyl)cyclohexanone using spectroscopic methods?

- Methodological Answer : High-resolution 1H NMR and 13C NMR are critical for structural validation. For example, in analogous cyclohexanone derivatives, distinct proton environments (e.g., pyridinyl protons at δ 7.17–6.67 ppm and cyclohexanone methylene groups at δ 2.67–1.86 ppm) can resolve stereochemical ambiguities . Integration ratios and coupling constants should align with predicted molecular symmetry. Purity can be assessed via absence of extraneous peaks, with comparison to databases like ChemIDplus .

Q. What solvent systems and catalytic conditions optimize the synthesis of this compound derivatives?

- Methodological Answer : Mild catalytic conditions (e.g., h-WO3 nanorods at 80°C under ambient pressure) enhance yield in structurally similar cyclohexanones by minimizing side reactions . Polar aprotic solvents (e.g., DMF or PEG-400) are preferred for nucleophilic substitutions involving pyridinyl groups, as they stabilize transition states without degrading sensitive ketone moieties .

Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

- Methodological Answer : Cyclohexanone derivatives exhibit pH-dependent stability. Under acidic conditions, protonation of the pyridinyl nitrogen may enhance solubility but risk ketone hydration. Neutral to slightly basic conditions (pH 7–9) are recommended for long-term storage, as shown in studies on 3-(Hydroxymethyl)cyclohexanone . Temperature-controlled environments (4°C, inert atmosphere) prevent autoxidation, a common degradation pathway .

Advanced Research Questions

Q. What computational strategies predict stereoselectivity in the reduction of this compound to its alcohol derivatives?

- Methodological Answer : Density functional theory (DFT) at the Becke3LYP/6-31G level can model transition states for hydride attacks. For cyclohexanones, axial approach of reducing agents (e.g., LiAlH4) is favored due to electronic effects over steric hindrance, as demonstrated in analogous systems with >90% stereoselectivity . Molecular dynamics simulations further refine solvent cage effects on reaction pathways .

Q. How can researchers resolve contradictions in literature regarding byproduct formation during cyclohexanone oxidation?

- Methodological Answer : Conflicting data often arise from overlooked propagation reactions. For example, cyclohexyl hydroperoxide decomposition (via β-C–C cleavage) generates ω-formyl radicals, leading to unexpected byproducts. Use GC-MS and isotopic labeling (e.g., 13C-tracing) to track radical intermediates and validate competing pathways . Kinetic studies under varied O2 pressures can isolate dominant mechanisms .

Q. What advanced chromatographic techniques ensure enantiomeric purity in chiral derivatives of this compound?

- Methodological Answer : Chiral HPLC with Daicel Chiralcel OD-H columns (hexane/2-propanol eluent) resolves enantiomers, as shown for (S)-3-((E)-2-Phenylethenyl)cyclohexanone with 87–92% ee . Coupled with circular dichroism (CD) spectroscopy, this method quantifies optical activity and identifies minor impurities below 1% .

Q. How do solvent cage effects influence the reaction kinetics of this compound in radical-mediated transformations?

- Methodological Answer : Solvent cages stabilize nascent radical pairs, altering product distributions. For example, in cyclohexanone autoxidation, cage recombination favors cyclohexanol over ketone-derived byproducts. Use EPR spectroscopy to detect transient radicals and computational modeling (e.g., Monte Carlo simulations) to quantify cage lifetimes .

Data Contradictions and Validation

Q. Why do some studies report low yields in cross-coupling reactions involving this compound, and how can this be mitigated?

- Methodological Answer : Competing coordination of the pyridinyl nitrogen to metal catalysts (e.g., Pd) often deactivates the system. Strategies include:

- Using bulky ligands (e.g., XPhos) to shield the metal center.

- Pre-functionalizing the pyridinyl group (e.g., as a boronic ester) to avoid direct metal interaction.

Validation via X-ray crystallography of catalyst-substrate complexes can identify inhibitory interactions .

Analytical and Safety Considerations

Q. What safety protocols are critical when handling this compound in high-throughput screening?

- Methodological Answer : Refer to ChemScene LLC guidelines:

- Use fume hoods and PPE (nitrile gloves, lab coats) due to potential dermal sensitization risks .

- Avoid aqueous waste mixing; incinerate ketone-containing residues at >800°C to prevent environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.